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Compound of Interest

Compound Name: Ethyl 5-bromo-2-cyanobenzoate
CAS No.: 127510-93-4
Cat. No.: B8005647
. J

The foundational step in any spectroscopic analysis is a thorough examination of the
molecule's structure. Ethyl 5-bromo-2-cyanobenzoate is a trisubstituted benzene derivative.
The interplay between the electron-withdrawing cyano (-CN) and bromo (-Br) groups, and the
ethyl ester (-COOEt) group, dictates the electronic environment of each atom and,
consequently, its spectroscopic behavior.

Caption: Molecular structure of Ethyl 5-bromo-2-cyanobenzoate with atom numbering.
Based on this structure, we can anticipate the following:

e 1H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and three distinct
aromatic protons. The aromatic signals are expected to be in the downfield region due to the
deshielding effects of the substituents.

e 13C NMR: Signals for all 10 unique carbon atoms, including the carbonyl carbon of the ester,
the nitrile carbon, and the aromatic carbons, whose shifts will be influenced by the attached
functional groups.

e IR Spectroscopy: Characteristic strong absorptions for the C=N (nitrile) and C=0 (ester)
stretches.

o Mass Spectrometry: A distinct molecular ion peak with a characteristic M+2 isotope peak of
nearly equal intensity, which is the hallmark of a monobrominated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton
environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted *H NMR Data (500 MHz, CDCls)

. . Coupling
Chemical Shift Lo ) .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
~8.15 d 1H ~2.0 Ar-H (H-6)
~7.95 dd 1H ~8.5, 2.0 Ar-H (H-4)
~7.70 d 1H ~8.5 Ar-H (H-3)
4.45 q 2H 7.1 -OCH2CHs

| 1.42 |t|3H | 7.1 | -OCH2CHs |
Causality Behind Assignments:

e Aromatic Protons (H-3, H-4, H-6): These protons are found in the downfield region (7.70-8.15
ppm) due to the deshielding effect of the aromatic ring current and the attached electron-
withdrawing groups.

o H-6 is predicted to be the most downfield signal. It is ortho to the strongly electron-
withdrawing cyano group and will appear as a doublet due to coupling with H-4 (meta-
coupling, small J value).
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o H-4 is ortho to the bromo group and meta to both the cyano and ester groups. It will be
split into a doublet of doublets by H-3 (ortho-coupling, larger J value) and H-6 (meta-
coupling, smaller J value).

o H-3 is ortho to the ester group and will appear as a doublet due to coupling with H-4.

o Ethyl Protons (-OCH2CHs): This is a classic ethyl ester pattern.[2]

o The methylene protons (-CHz-) are adjacent to an oxygen atom, which deshields them,
resulting in a chemical shift around 4.45 ppm. They are split into a quartet by the three
neighboring methyl protons (n+1 = 3+1 = 4).

o The methyl protons (-CHs) are more shielded, appearing upfield around 1.42 ppm. They
are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum reveals the number of unique carbon environments
in the molecule.

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (0, ppm) Assignment

~164.0 C=0 (Ester Carbonyl, C7)
~138.0 Ar-C (C4)

~135.5 Ar-C (C6)

~133.0 Ar-C (C1)

~131.0 Ar-C (C3)

~128.0 Ar-C (C5-Br)

~116.5 C=N (Nitrile Carbon, C8)
~115.0 Ar-C (C2-CN)

~62.5 -OCH2CHs (C9)
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| ~14.0 | -OCH2CHs (C10) |

Causality Behind Assignments:

Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and appears
furthest downfield (~164.0 ppm).

o Aromatic Carbons (C1-C6): These appear in the typical aromatic region of 115-140 ppm. The
specific shifts are determined by the substituent effects. The carbons directly attached to the
electron-withdrawing groups (C2, C5) and the ester group (C1) show distinct chemical shifts.

 Nitrile Carbon (C8): The carbon of the cyano group typically appears in the 115-120 ppm
range.[3]

» Ethyl Carbons (C9, C10): The methylene carbon (C9) attached to the oxygen is deshielded
(~62.5 ppm) compared to the terminal methyl carbon (C10), which is found in the upfield
aliphatic region (~14.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their
vibrational frequencies.

Table 3: Predicted FT-IR Data

Frequency Range (cm™?) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2980-2850 C-H Stretch Aliphatic (Ethyl)
~2230-2210 C=N Stretch Nitrile

~1730-1715 C=0 Stretch Ester

~1600-1450 C=C Stretch Aromatic Ring
~1250-1100 C-O Stretch Ester

| ~700-500 | C-Br Stretch | Aryl Halide |
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Causality Behind Assignments:

e C=N Stretch: The nitrile group has a very characteristic, sharp, and moderately intense
absorption band in the 2230-2210 cm~1 region. Its presence is a strong diagnostic indicator.

e C=0 Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band
around 1730-1715 cm~1. Conjugation with the aromatic ring slightly lowers this frequency
compared to an aliphatic ester.

e C-O Stretches: The ester also exhibits strong C-O stretching bands, typically in the 1250-
1100 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron lonization, EI)

m/z (Mass-to-Charge

] Assignment Interpretation
Ratio)
255257 [M]* and [M+2]* Molecular ion peaks
226/228 [M - CzHs]* Loss of the ethyl group
210/212 [M - OC2Hs]* Loss of the ethoxy radical
Loss of the entire ethyl ester
182/184 [M - COOCzHs]*

group

| 102 | [C7HaN]* | Fragment from cleavage of Br and ester |
Causality Behind Assignments:

e Molecular lon and Isotope Pattern: The most critical feature is the pair of molecular ion peaks
at m/z 255 and 257. Bromine has two major isotopes, 7°Br and Br, in an approximate 1:1
natural abundance. This results in two peaks ([M]* and [M+2]*) of nearly equal intensity,
which is a definitive signature for a compound containing one bromine atom.
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o Fragmentation: Under electron ionization, the molecular ion can fragment in predictable
ways. The most common fragmentations for an ethyl ester involve the loss of the ethyl group
(m/z 29) or the ethoxy radical (m/z 45), leading to the observed peaks at m/z 226/228 and
210/212, respectively. Further fragmentation can lead to the loss of the entire ester group.

Experimental Protocols

The following are standardized methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

o Objective: To determine the proton and carbon framework of the molecule.
e Instrumentation: 500 MHz NMR Spectrometer.
e Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 5-bromo-2-
cyanobenzoate in 0.6 mL of deuterated chloroform (CDCls). Add tetramethylsilane (TMS)
as an internal standard (0.00 ppm).

o 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using parameters such
as 32 scans, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a
spectral width of 16 ppm.[4]

o 13C NMR Acquisition: Acquire a one-dimensional proton-decoupled 13C NMR spectrum.
Use typical parameters like 1024 scans, a relaxation delay of 2 seconds, and a spectral
width of 240 ppm.[4]

o Data Processing: Process the raw data using appropriate NMR software (e.g.,
MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline
correction, and referencing to TMS. Integrate the *H NMR signals and determine the
chemical shifts and coupling constants.

FT-IR Spectroscopy

o Objective: To identify the functional groups present in the molecule.
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e Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
e Procedure:
o Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
Ensure good contact using the built-in clamp.

o Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm~1.[4]

Mass Spectrometry (GC-MS)

o Objective: To determine the molecular weight and fragmentation pattern.

e Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.

e Procedure:

o Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile
organic solvent like dichloromethane or ethyl acetate.

o GC Separation: Inject the sample into the GC. A typical oven program might start at 50°C,
hold for 1 minute, and then ramp to 280°C at a rate of 15°C/min to ensure proper
volatilization and separation.

o MS Analysis: The eluent from the GC is directed into the EIl source (standard 70 eV). The
mass analyzer scans a mass-to-charge (m/z) range of 50-400.[4]

o Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]*)
and the bromine isotope peak ([M+2]*). Analyze the fragmentation pattern to identify
characteristic fragment ions.

Logical Workflow for Structure Verification
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Initial Analysis

Mass Spec IR Spec
(m/z 255/257) (2225 cm™! C=N)
1:1 Isotope Ratio (1720 cm™! C=0)

methesis Generatioi-

Hypothesis:
Structure contains one Br,
a nitrile, and an ester group.

Detailed Framlwork Analysis

H NMR
- Ethyl Pattern (q, t)
- 3 Aromatic Signals

'

13C NMR
- 10 Unique Carbons
- Carbonyl, Nitrile C's confirmed

Confirination

Structure Confirmed:
Ethyl 5-bromo-2-cyanobenzoate

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic verification of Ethyl 5-bromo-2-
cyanobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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